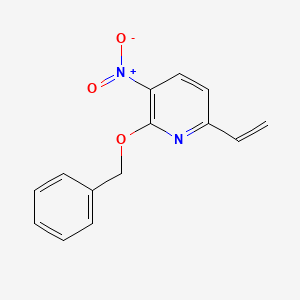

2-(Benzyloxy)-3-nitro-6-vinylpyridine

Descripción

2-(Benzyloxy)-3-nitro-6-vinylpyridine is a pyridine derivative characterized by a benzyloxy group at position 2, a nitro group at position 3, and a vinyl group at position 5. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (benzyloxy) substituents, creating unique electronic properties.

Propiedades

Fórmula molecular |

C14H12N2O3 |

|---|---|

Peso molecular |

256.26 g/mol |

Nombre IUPAC |

6-ethenyl-3-nitro-2-phenylmethoxypyridine |

InChI |

InChI=1S/C14H12N2O3/c1-2-12-8-9-13(16(17)18)14(15-12)19-10-11-6-4-3-5-7-11/h2-9H,1,10H2 |

Clave InChI |

GPFWHXFOPHVYOJ-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=NC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of structurally related pyridine compounds, highlighting substituents, molecular weights, and key properties:

*Calculated based on molecular formula.

Key Observations:

Substituent Reactivity :

- The bromo group in 3-(Benzyloxy)-6-bromo-2-nitropyridine is a superior leaving group compared to the vinyl group in the target compound, making the former more suitable for nucleophilic substitutions or cross-coupling reactions .

- The carboxylic acid in 6-(Benzyloxy)pyridine-2-carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation, unlike the target compound’s nitro group, which is electron-withdrawing and meta-directing .

Electronic Effects :

- The nitro group in both the target compound and 3-(Benzyloxy)-6-bromo-2-nitropyridine deactivates the pyridine ring, reducing susceptibility to electrophilic attacks compared to compounds with electron-donating groups like methoxy (CS-0309467) .

Applications: 3-(Benzyloxy)-6-bromo-2-nitropyridine is commonly used as an intermediate in pharmaceutical synthesis due to its bromo substituent . The target compound’s vinyl group may find utility in materials science, such as polymer precursors or ligands in coordination chemistry.

Structural and Functional Analysis

Spectroscopic and Physical Properties

- The vinyl group in the target compound may exhibit distinct UV-Vis absorption due to conjugation with the pyridine ring, differing from the alkyne in 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol .

- The tertiary amine in CS-0309467 contributes to basicity (predicted pKa ~9-10), contrasting with the neutral nitro group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.